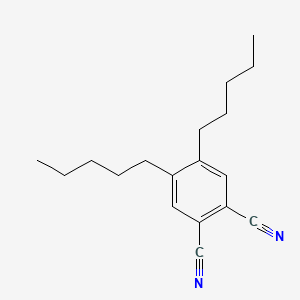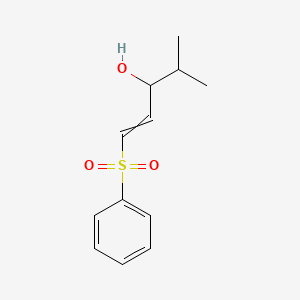
1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pentenol backbone. This compound is notable for its unique structural features, which include both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate alkenol under controlled conditions. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride to prepare benzenesulfonyl chloride, which is then reacted with the alkenol to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where benzene is treated with chlorosulfonic acid to produce benzenesulfonyl chloride, followed by its reaction with the alkenol. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Mild oxidants like iodosobenzene or strong oxidants like potassium persulfate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Sulfonamides or sulfonate esters.
科学的研究の応用
1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol involves its interaction with molecular targets through its sulfonyl group. This group can form strong bonds with nucleophiles, facilitating various chemical transformations. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions, which are crucial for its reactivity and applications .
類似化合物との比較
Benzenesulfonic acid: An organosulfur compound with similar reactivity but different structural features.
Benzenesulfonyl chloride: A precursor in the synthesis of 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol.
Sulfonamides: Compounds derived from benzenesulfonyl chloride, used in various applications.
Uniqueness: this compound is unique due to its combination of aromatic and aliphatic components, which enhances its versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in both research and industry .
特性
CAS番号 |
129083-21-2 |
|---|---|
分子式 |
C12H16O3S |
分子量 |
240.32 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-4-methylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O3S/c1-10(2)12(13)8-9-16(14,15)11-6-4-3-5-7-11/h3-10,12-13H,1-2H3 |
InChIキー |
PEXSLQWTOBMNTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C=CS(=O)(=O)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


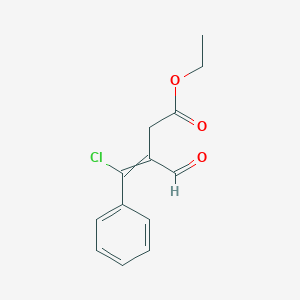
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
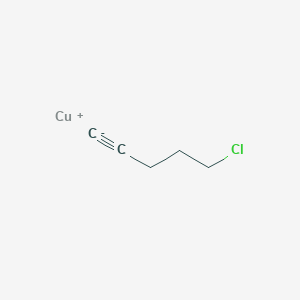
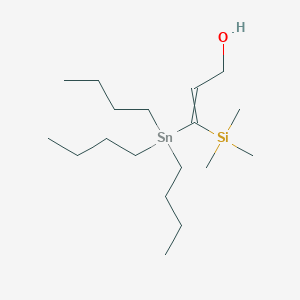
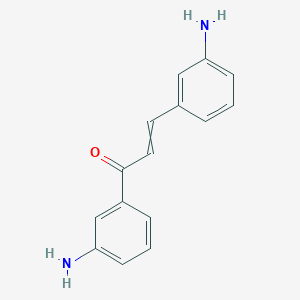

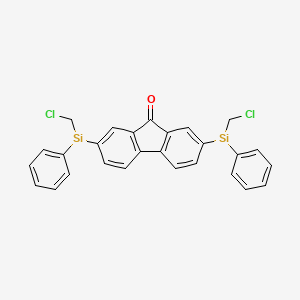
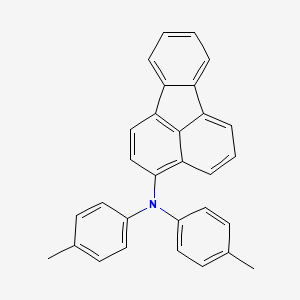
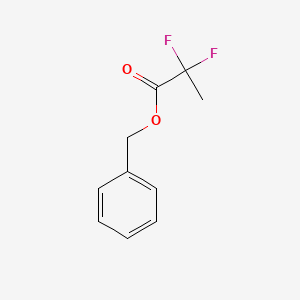
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
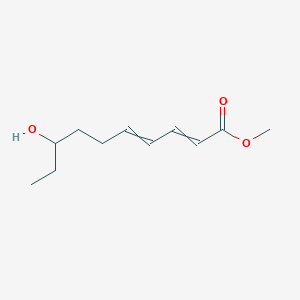
![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
